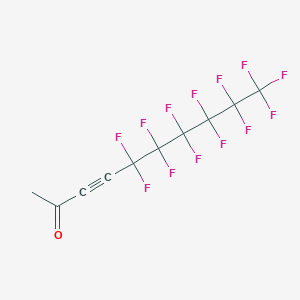
N-Cyano-N''-tetradecylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’'-tetradecylguanidine is a compound that belongs to the class of cyanoguanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the cyano group (–CN) and the guanidine moiety (–C(=NH)NH2) in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-tetradecylguanidine typically involves the reaction of tetradecylamine with cyanogen chloride or other cyanating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradecylamine} + \text{Cyanogen Chloride} \rightarrow \text{N-Cyano-N’'-tetradecylguanidine} ]
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’'-tetradecylguanidine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’'-tetradecylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N-Cyano-N’'-tetradecylguanidine.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
N-Cyano-N’'-tetradecylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and hypertension.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N’'-tetradecylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the guanidine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N’'-phenylguanidine
- N-Cyano-N’'-methylguanidine
- N-Cyano-N’'-butylguanidine
Uniqueness
N-Cyano-N’'-tetradecylguanidine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in surfactants or membrane-active agents.
Conclusion
N-Cyano-N’'-tetradecylguanidine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in research and development.
Properties
CAS No. |
60852-94-0 |
|---|---|
Molecular Formula |
C16H32N4 |
Molecular Weight |
280.45 g/mol |
IUPAC Name |
1-cyano-2-tetradecylguanidine |
InChI |
InChI=1S/C16H32N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)20-15-17/h2-14H2,1H3,(H3,18,19,20) |
InChI Key |
YFDQNIMZEAUIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)







